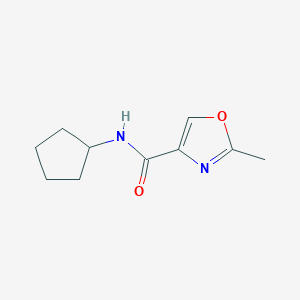

N-cyclopentyl-2-methyl-1,3-oxazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-cyclopentyl-2-methyl-1,3-oxazole-4-carboxamide is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a cyclopentyl group attached to the nitrogen atom and a carboxamide group at the fourth position of the oxazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-methyl-1,3-oxazole-4-carboxamide can be achieved through several methods. One common approach involves the cyclization of β-hydroxy amides using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor . Another method includes the use of tosylmethyl isocyanide (TosMIC) in combination with aliphatic halides and various aldehydes in ionic liquids, which allows the preparation of 4,5-disubstituted oxazoles in high yields .

Industrial Production Methods

Industrial production of oxazole derivatives often involves the use of palladium-catalyzed direct arylation and alkenylation reactions. These methods are regio- and stereospecific and can tolerate a wide range of functional groups . The use of task-specific phosphine ligands and polar or nonpolar solvents can further enhance the regioselectivity of these reactions .

Analyse Des Réactions Chimiques

Types of Reactions

N-cyclopentyl-2-methyl-1,3-oxazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazole N-oxides.

Reduction: Reduction reactions can convert the oxazole ring to oxazolines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include oxazole N-oxides, oxazolines, and various substituted oxazole derivatives.

Applications De Recherche Scientifique

Anticancer Activity

Mechanism of Action

N-cyclopentyl-2-methyl-1,3-oxazole-4-carboxamide has been studied for its ability to inhibit cancer cell growth. It interacts with tubulin, a protein critical for cell division, and inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is similar to other compounds that target microtubules, which are essential for mitosis.

Case Studies

A series of studies have demonstrated the efficacy of oxazole derivatives in inhibiting various cancer cell lines. For instance, a study involving a library of 1,3-oxazole sulfonamides showed promising results against the NCI-60 human tumor cell lines, with several compounds exhibiting low micromolar to nanomolar growth inhibition values . The incorporation of cyclopropyl and other substituents into the oxazole framework has been linked to enhanced anticancer activity due to improved metabolic stability and selectivity.

Neurological Applications

NR2B Receptor Antagonism

Research indicates that compounds similar to this compound may act as selective antagonists for the NR2B subunit of the NMDA receptor. This selectivity is crucial for therapeutic applications in conditions such as neuropathic pain and Parkinson’s disease, where modulation of glutamatergic signaling can alleviate symptoms without the adverse effects associated with non-selective NMDA antagonists .

Preclinical Findings

In preclinical models, NR2B-selective antagonists have shown efficacy in reducing pain responses in neuropathic pain models and improving symptoms in Parkinson’s disease models without impacting motor coordination negatively . These findings suggest that derivatives of this compound could be developed into therapeutic agents with fewer side effects compared to existing treatments.

Inflammatory Diseases

IRAK-4 Inhibition

this compound has also been identified as a potential inhibitor of IRAK-4 (Interleukin-1 receptor-associated kinase 4), which plays a significant role in inflammatory responses and autoimmune diseases. The ability to inhibit IRAK-4 suggests its application in treating conditions such as rheumatoid arthritis and systemic lupus erythematosus .

Pharmaceutical Development

Compounds targeting IRAK-4 are being explored for their potential in developing new treatments for inflammatory diseases. The ability to modulate this pathway can lead to significant advancements in managing chronic inflammatory conditions.

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound:

Mécanisme D'action

The mechanism of action of N-cyclopentyl-2-methyl-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack . This interaction can lead to the fragmentation of the oxazole carboxamide bond, which is crucial for its biological activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

Aleglitazar: An antidiabetic agent containing an oxazole ring.

Ditazole: A platelet aggregation inhibitor.

Mubritinib: A tyrosine kinase inhibitor.

Oxaprozin: A COX-2 inhibitor.

Uniqueness

N-cyclopentyl-2-methyl-1,3-oxazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its cyclopentyl group and carboxamide functionality make it a versatile compound for various applications in medicinal chemistry and industrial processes.

Activité Biologique

N-cyclopentyl-2-methyl-1,3-oxazole-4-carboxamide is a compound that has garnered interest due to its potential biological activities. This article delves into the biological properties of this compound, including its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the oxazole family of compounds, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen atoms. The specific arrangement of these atoms contributes to its unique biological properties.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazole have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5a | MCF-7 | 0.48 | Induces apoptosis |

| 5b | HCT-116 | 0.78 | Cell cycle arrest |

| 5c | HeLa | 2.41 | DNA duplication disruption |

These compounds have been observed to induce apoptosis in a dose-dependent manner and arrest the cell cycle at the G1 phase in several cancer cell lines, suggesting their potential as anticancer agents .

Anti-inflammatory and Analgesic Effects

Compounds within the oxazole family have also been studied for their anti-inflammatory and analgesic effects. This compound may exhibit similar properties, potentially through modulation of inflammatory pathways and pain receptors. For example, related compounds have demonstrated the ability to inhibit fatty acid amide hydrolase (FAAH), which is involved in the degradation of endocannabinoids that modulate pain and inflammation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Research indicates that modifications at specific positions on the oxazole ring can significantly enhance its anticancer activity:

- Electron-Withdrawing Groups (EWGs) : The introduction of EWGs at specific positions has been correlated with increased potency against cancer cell lines.

- Substituent Variations : Alterations in side chains can affect pharmacokinetic properties such as solubility and permeability, impacting overall efficacy .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines while sparing normal cells. For instance:

- MCF-7 Cells : Showed significant apoptosis induction with an IC50 value of 0.65 µM.

This selective action suggests a favorable therapeutic index for potential cancer treatments .

Propriétés

IUPAC Name |

N-cyclopentyl-2-methyl-1,3-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-7-11-9(6-14-7)10(13)12-8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIFODGMHLFDCRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C(=O)NC2CCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.